molecular formula C10H10N2O3 B12816201 Methyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate

Methyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate

Cat. No.: B12816201
M. Wt: 206.20 g/mol
InChI Key: HFPPCSMIIVJFSA-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of Methyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate typically involves a multi-step process. One common method includes the following steps :

    Cross-coupling: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to create 2-(acylethynyl)pyrroles.

    Addition: Propargylamine is added to the obtained acetylenes to form N-propargylenaminones.

    Cyclization: Intramolecular cyclization, catalyzed by Cs2CO3/DMSO, of the prepared propargylic derivatives to achieve the Z-configuration of (acylmethylidene)pyrrolo[1,2-a]pyrimidines.

Chemical Reactions Analysis

Methyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the NF-kB inflammatory pathway, reduce the expression of endoplasmic reticulum chaperones, and inhibit apoptosis markers such as cleaved caspase-3 .

Comparison with Similar Compounds

Methyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate can be compared with other pyrrolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural configuration and the diverse range of biological activities it exhibits.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 2-methyl-4-oxo-1H-pyrrolo[1,2-a]pyrimidine-8-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-6-5-8(13)12-4-3-7(9(12)11-6)10(14)15-2/h3-5,11H,1-2H3

InChI Key

HFPPCSMIIVJFSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C=CC(=C2N1)C(=O)OC

Origin of Product

United States

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